molecular formula C7H11NO4 B3192590 Dimethyl 3-aminopent-2-enedioate CAS No. 63547-62-6

Dimethyl 3-aminopent-2-enedioate

Cat. No. B3192590
CAS RN: 63547-62-6
M. Wt: 173.17 g/mol
InChI Key: CIDSYVVJNVVERM-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 3-aminopent-2-enedioate is a useful research compound. Its molecular formula is C7H11NO4 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
The exact mass of the compound Dimethyl 3-aminopent-2-enedioate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77087. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dimethyl 3-aminopent-2-enedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 3-aminopent-2-enedioate including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

: Dimethyl (E)-3-aminopent-2-enedioate - ECHEMI : Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA), a novel synthetic cannabinoid being the analogue of 5F-ADB : Recent developments in chemical reactivity of N,N-dimethylenamino …

properties

CAS RN

63547-62-6

Product Name

Dimethyl 3-aminopent-2-enedioate

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

dimethyl 3-aminopent-2-enedioate

InChI

InChI=1S/C7H11NO4/c1-11-6(9)3-5(8)4-7(10)12-2/h3H,4,8H2,1-2H3

InChI Key

CIDSYVVJNVVERM-HWKANZROSA-N

Isomeric SMILES

COC(=O)C/C(=C\C(=O)OC)/N

SMILES

COC(=O)CC(=CC(=O)OC)N

Canonical SMILES

COC(=O)CC(=CC(=O)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of dimethyl acetonedicarboxylate (44.1 ml, 0.3 mole) and p-toluene-sulfonic acid (0.19 g, 1 mmol) in benzene (50 ml) was bubbled NH3 gas for 30 min. The mixture was refluxed with azeotropic removal of water using Dean-Stark trap. The bubbling of NH3 gas and azeotropic removal of water was repeated three times to give a total 5 ml of water. The reaction mixture was diluted with benzene and filtered through celite. The filtrate was concentrated to give an amber oil, 50.75 g. An equal volume of ether was added to this oil and hexane added until cloudy, and stirred slowly overnight to afford a crystalline product. This crystalline was collected by filtration and washed once with 1/1 of ether/hexane to give 44.55 g (85.75%) of crystalline, mp 47°-50° C.
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44.1 mL
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50 mL
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